N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique chemical structure This compound features a dimethoxy-methylpropyl group attached to an acetamide moiety, with a fluorophenyl sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step may involve the reaction of 4-fluorothiophenol with an appropriate acylating agent to form 2-[(4-fluorophenyl)sulfanyl]acetyl chloride.
Amidation Reaction: The intermediate is then reacted with N-(2,3-dimethoxy-2-methylpropyl)amine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Uniqueness
N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQNLLEKBYNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC=C(C=C1)F)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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